N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3,4-dimethoxyphenyl group at the N1 position and a 4-methylthiazole ring substituted with a 4-fluorophenyl group at the N2 position.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCUTHPRCRKTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a synthetic organic compound that has generated interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a dimethoxyphenyl group, a fluorophenyl group, and a thiazole moiety linked through an oxalamide bond, suggests diverse interactions with biological targets. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H28FN3O4S
- Molecular Weight : 445.55 g/mol
- CAS Number : 898432-24-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating that it may affect bacterial growth or survival.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity Assessed | Key Findings |
|---|---|---|
| Study 1 | Enzyme inhibition (e.g., COX) | Significant inhibition observed at micromolar concentrations. |
| Study 2 | Antimicrobial efficacy | Exhibited bactericidal effects against Gram-positive bacteria. |
| Study 3 | Cytotoxicity | Induced apoptosis in cancer cell lines at higher concentrations. |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapy.
- Antibacterial Activity Assessment : Another study focused on the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : Metabolized primarily in the liver; further studies are needed to elucidate specific metabolic pathways.
- Excretion : Primarily excreted via urine; renal clearance studies are ongoing.
Comparison with Similar Compounds
Table 1: Structural and Toxicological Comparison of Oxalamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
